![molecular formula C19H21N3O3S B2492653 N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260946-70-0](/img/structure/B2492653.png)

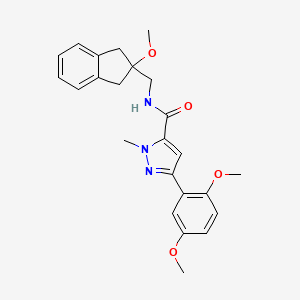

N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-ones involves condensation reactions of substituted pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes in the presence of NaOH, indicating a general method for producing such compounds, which could be adapted for our compound of interest (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the structure of related compounds, providing insights into their molecular conformation and arrangement. For example, the crystal structure of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was elucidated, showcasing the importance of X-ray analysis in understanding the spatial configuration of such molecules (Kataev et al., 2021).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Derivatives Synthesis

Research on compounds with similar structures, such as heterocyclic derivatives of guanidine, explores the formation and structural analysis of these compounds. The study by Banfield et al. (1987) delves into the synthesis and X-ray structure determination of related compounds, providing insights into their chemical properties and potential applications in designing new molecules for therapeutic purposes (Banfield, Fallon, & Gatehouse, 1987).

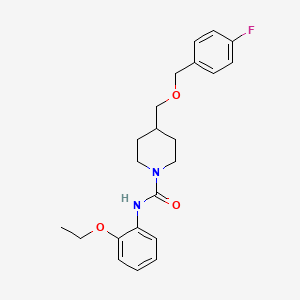

Radioligand Imaging

Compounds within the same family, such as 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been reported for their selective ligand properties for imaging proteins like the translocator protein (18 kDa) using positron emission tomography (PET). Dollé et al. (2008) discuss the radiosynthesis of one such compound, highlighting its potential for in vivo imaging, which is crucial for understanding various diseases at the molecular level (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

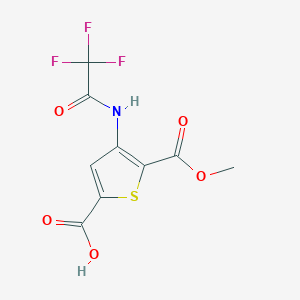

Heterocyclic Synthesis Building Blocks

Enaminones are explored as building blocks in heterocyclic synthesis, leading to the creation of new compounds with potential pharmacological properties. Abdel-Khalik et al. (2004) describe the synthesis of nicotinic acid and thienopyridine derivatives, demonstrating the versatility of these chemical frameworks in producing biologically active molecules (Abdel-Khalik, Eltoukhy, Agamy, & Elnagdi, 2004).

Thieno[2,3-d]pyrimidines Synthesis

The reaction of amino-thiophene derivatives with isocyanates under specific conditions can lead to the synthesis of thieno[2,3-d]pyrimidines, a process explored by Davoodnia et al. (2009). This research underlines the methods for creating derivatives that could be valuable in medicinal chemistry for drug development (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Pyrimidine Derivatives as Analgesic Agents

Research into pyrimidine derivatives, such as those synthesized by Aggarwal et al. (2014), evaluates their potential as analgesic and antibacterial agents. This study showcases the broader application of pyrimidine-based compounds in developing new therapeutics (Aggarwal, Bansal, Rozas, Diez-Cecilia, Kaur, Mahajan, & Sharma, 2014).

Wirkmechanismus

Target of Action

Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to have antiviral , antimicrobial , and antitumor activities . They have also been used in the treatment of Parkinson’s disease .

Mode of Action

It is known that molecules of this class can form hydrogen bonds through their amine and amide groups, as well as their pyrimidine atoms . This allows them to interact with their targets and induce changes.

Biochemical Pathways

Similar compounds have been reported to inhibit the activity of tyrosine kinases , which are key components of several signaling pathways that regulate cell survival, activation, proliferation, differentiation, and maturation .

Pharmacokinetics

The molecular weight of a similar compound, c27h27n3o3s2, is reported to be 505663 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME).

Result of Action

Similar compounds have demonstrated antiproliferative activity against various cancer cell lines .

Action Environment

The synthesis of similar compounds has been reported to be influenced by factors such as the presence of certain catalysts .

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-propyl-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-4-8-21-18(24)17-15(7-9-26-17)22(19(21)25)11-16(23)20-14-6-5-12(2)13(3)10-14/h5-7,9-10,17H,4,8,11H2,1-3H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEESDYNGFHRRDO-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=C(C=C3)C)C)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)

![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)

![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)

![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)

![3-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2492590.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)